molecular formula C22H27N3OS B15185254 10-(N-Methyl-N-(2-piperidinoethyl)glycyl)phenothiazine CAS No. 95128-63-5

10-(N-Methyl-N-(2-piperidinoethyl)glycyl)phenothiazine

Cat. No.: B15185254
CAS No.: 95128-63-5
M. Wt: 381.5 g/mol
InChI Key: LGRXBTQMBAPWBD-UHFFFAOYSA-N
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Description

UCB 9: is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a synthetic molecule developed by UCB, a global biopharmaceutical company, and is primarily investigated for its potential therapeutic benefits in various medical conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UCB 9 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial steps typically involve the preparation of a core structure, followed by the introduction of functional groups through reactions such as alkylation, acylation, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of UCB 9 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to obtain high-purity UCB 9 suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: UCB 9 undergoes various chemical reactions, including:

    Oxidation: UCB 9 can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involving UCB 9 typically use reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: UCB 9 can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: In chemistry, UCB 9 is used as a building block for the synthesis of more complex molecules

Biology: In biological research, UCB 9 is investigated for its interactions with biological macromolecules such as proteins and nucleic acids. Studies focus on understanding its binding affinities, mechanisms of action, and potential as a tool for probing biological pathways.

Medicine: UCB 9 has shown promise in preclinical studies for the treatment of neurological disorders, autoimmune diseases, and inflammatory conditions. Its ability to modulate specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, UCB 9 is explored for its potential use in the development of new materials, catalysts, and chemical processes. Its unique properties may lead to innovations in manufacturing and product development.

Mechanism of Action

The mechanism of action of UCB 9 involves its interaction with specific molecular targets within the body. It is believed to modulate the activity of certain enzymes, receptors, or signaling pathways, leading to therapeutic effects. For example, UCB 9 may inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation and alleviating symptoms of autoimmune diseases. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

    UCB 9260: An orally active compound that inhibits tumor necrosis factor signaling by stabilizing an asymmetric form of the trimer.

    Rozanolixizumab: A humanized monoclonal antibody that binds to the neonatal Fc receptor, inhibiting immunoglobulin G recycling.

    Zilucoplan: A complement inhibitor that targets the C5 protein, preventing complement-mediated damage.

Uniqueness of UCB 9: UCB 9 stands out due to its unique chemical structure and specific molecular targets. Unlike other compounds that may have broader mechanisms of action, UCB 9 is designed to interact with particular pathways, offering potential advantages in terms of specificity and reduced side effects.

Properties

CAS No.

95128-63-5

Molecular Formula

C22H27N3OS

Molecular Weight

381.5 g/mol

IUPAC Name

2-[methyl(2-piperidin-1-ylethyl)amino]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C22H27N3OS/c1-23(15-16-24-13-7-2-8-14-24)17-22(26)25-18-9-3-5-11-20(18)27-21-12-6-4-10-19(21)25/h3-6,9-12H,2,7-8,13-17H2,1H3

InChI Key

LGRXBTQMBAPWBD-UHFFFAOYSA-N

Canonical SMILES

CN(CCN1CCCCC1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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